molecular formula C7H6BrN3O B13681808 8-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine

8-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13681808
M. Wt: 228.05 g/mol
InChI Key: PTZDMJQRHXFWEN-UHFFFAOYSA-N
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Description

8-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family This compound is characterized by the presence of a bromine atom at the 8th position and a methoxy group at the 7th position on the triazolopyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

    Condensation Reactions: The compound can participate in condensation reactions with various nucleophiles to form new heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include enaminonitriles, benzohydrazides, and various nucleophiles. Microwave irradiation is a common condition used to facilitate these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted triazolopyridine derivatives .

Scientific Research Applications

8-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:

Comparison with Similar Compounds

8-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds in the triazolopyridine family, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

8-bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6BrN3O/c1-12-5-2-3-11-4-9-10-7(11)6(5)8/h2-4H,1H3

InChI Key

PTZDMJQRHXFWEN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=NN=CN2C=C1)Br

Origin of Product

United States

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